molecular formula C13H12N6 B093231 7-Methyl-6-phenylpteridine-2,4-diamine CAS No. 1029-87-4

7-Methyl-6-phenylpteridine-2,4-diamine

Cat. No.: B093231
CAS No.: 1029-87-4
M. Wt: 252.27 g/mol
InChI Key: TXMJBZJNWIOSBI-UHFFFAOYSA-N
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Description

7-Methyl-6-phenylpteridine-2,4-diamine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-phenylpteridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a phenyl-substituted aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine quinones, while reduction can produce dihydropteridines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

7-Methyl-6-phenylpteridine-2,4-diamine has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for various biological targets.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: It is used in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 7-Methyl-6-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpteridine-2,4-diamine: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.

    7-Methylpteridine-2,4-diamine: Lacks the phenyl group at the 6-position, which can influence its interaction with biological targets.

    6,7-Dimethylpteridine-2,4-diamine: Contains an additional methyl group, which can alter its chemical properties and biological effects.

Uniqueness

7-Methyl-6-phenylpteridine-2,4-diamine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-6-phenylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-7-9(8-5-3-2-4-6-8)17-10-11(14)18-13(15)19-12(10)16-7/h2-6H,1H3,(H4,14,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMJBZJNWIOSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=NC(=NC2=N1)N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436699
Record name 7-Methyl-6-phenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-87-4
Record name 7-Methyl-6-phenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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